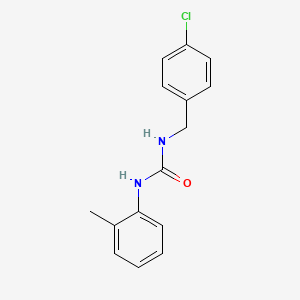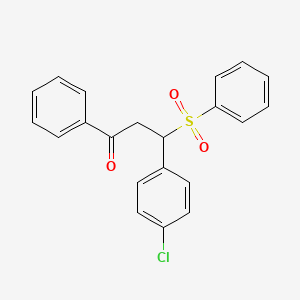
N-(4-chlorobenzyl)-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N’-(2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both chlorobenzyl and methylphenyl groups in its structure suggests potential biological activity and industrial relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-(2-methylphenyl)urea typically involves the reaction of 4-chlorobenzylamine with 2-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:
4-chlorobenzylamine+2-methylphenyl isocyanate→N-(4-chlorobenzyl)-N’-(2-methylphenyl)urea
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-N’-(2-methylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts or additives might be used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorobenzyl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with higher oxidation states, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N’-(2-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and methylphenyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorobenzyl)-N’-(2-methylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(4-chlorobenzyl)-N’-(2-methylphenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
N-(4-chlorobenzyl)-N’-(2-methylphenyl)urea is unique due to the specific combination of chlorobenzyl and methylphenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-4-2-3-5-14(11)18-15(19)17-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDXCAVZYTNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5045516.png)

![1-[(3-bromo-4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5045529.png)
![2-bromo-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5045536.png)
![tert-butyl 2-[(1,3-thiazol-2-ylamino)carbonyl]-1-pyrrolidinecarboxylate](/img/structure/B5045543.png)
![2-(N-methylanilino)-[1]benzothiolo[2,3-e][1,3]thiazin-4-one](/img/structure/B5045547.png)
![N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5045555.png)
![N2,N2'-BIS(2-PHENYLETHYL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE](/img/structure/B5045563.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5045567.png)

![N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5045599.png)
![(5Z)-5-[3-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5045601.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B5045615.png)
![4-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B5045620.png)
